Junipal
Description
Junipal (5-(1-propynyl)-2-formylthiophene) is a naturally occurring organic compound first isolated from the wood-rotting fungus Daedalea juniperina Murr. . Structurally, it features a thiophene ring substituted with a formyl group at position 2 and a propynyl group at position 5 (Fig. 1A). Its synthesis involves oxidative decomposition of bromopyrazolinone intermediates, yielding 2-(1-propynyl)thiophene, followed by formylation, achieving a 24% overall yield . This compound oxidizes to junipic acid (C₈H₁₀O₂S) and further to 2,5-thiophendicarboxylic acid, confirming its reactive alkyne and formyl moieties . While its bioactivity remains underexplored, its structural analogs exhibit antioxidant and antimicrobial properties, positioning this compound as a compound of interest in natural product chemistry.
Properties
Molecular Formula |
C8H6OS |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
5-prop-1-ynylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H6OS/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,1H3 |
InChI Key |
FUWKMBKNSCUZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=C(S1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Junipal can be synthesized through the reaction of 3,4-disubstituted 4-halo-2-pyrazolin-5-ones with aqueous sodium hydroxide in the presence of potassium ferricyanide. This method yields this compound as a major product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Junipal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiophene derivatives.
Scientific Research Applications
Chemical Composition of Junipal
The essential oil extracted from this compound is rich in various bioactive compounds, including monoterpenes such as β-pinene and limonene, which contribute to its antioxidant properties. The chemical composition of this compound plays a crucial role in its therapeutic effects, particularly in combating oxidative stress and inflammation.
Key Components
| Compound | Function |
|---|---|
| β-pinene | Antioxidant, anti-inflammatory |
| Limonene | Antimicrobial, flavoring agent |
| Germacrene-D | Radical scavenging |
Antioxidant Properties
This compound has demonstrated significant antioxidant activity through various mechanisms. Studies indicate that the essential oil can neutralize free radicals and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase . This property makes it a valuable candidate for food preservation and health supplements.
Anti-Diabetic Effects
Research has shown that this compound can induce hypoglycemic effects in diabetic models. For instance, oral administration of juniper berry decoction significantly lowered blood glucose levels in streptozotocin-induced diabetic rats . The mechanism is believed to involve improved peripheral glucose utilization and potential insulin-like activity.
Neuroprotective Effects
This compound's essential oil has been explored for its neuroprotective properties. Inhalation studies revealed improvements in memory deficits associated with Alzheimer's disease models, attributed to its ability to inhibit acetylcholinesterase activity and reduce oxidative damage . These findings suggest potential therapeutic applications for neurodegenerative disorders.
Natural Preservative
The antioxidant properties of this compound make it an effective natural preservative in food products. Its ability to inhibit lipid peroxidation helps extend the shelf life of meat products without the need for synthetic additives . This application aligns with current trends toward natural ingredients in food processing.
Flavoring Agent
Beyond preservation, this compound is utilized as a flavoring agent due to its aromatic profile. Its inclusion in culinary practices enhances flavor while providing health benefits associated with its bioactive compounds.
Clinical Trials on Hypoglycemic Effects
A series of clinical trials conducted on diabetic rats demonstrated the hypoglycemic effects of juniper berry extracts. Daily administration resulted in significant reductions in blood sugar levels over a 24-day period, supporting its use as a functional food ingredient .
Neuroprotective Animal Studies
In studies involving animal models of Parkinson's disease, juniper essential oil inhalation improved cognitive functions and reduced symptoms associated with neurodegeneration. These findings highlight the potential for this compound as a therapeutic agent in managing chronic neurological conditions .
Mechanism of Action
The mechanism of action of Junipal involves its interaction with specific molecular targets and pathways. It is known to disrupt cell membranes, leading to the leakage of cellular components and eventual cell death. This mechanism is particularly effective against fungal cells, making this compound a potent antifungal agent .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Linear Alkynyl-Sulfur/Oxygen Systems
Junipal belongs to the class of linear alkynyl compounds containing sulfur (thiophene) or oxygen (furan/tetrahydrofuran) rings. Key comparisons include:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Observations:
Structural Divergence: this compound’s thiophene ring (sulfur-containing) contrasts with Compound 207’s tetrahydrofuran (oxygen-containing) system. The presence of sulfur may enhance electrophilic reactivity compared to oxygen analogs .
Bioactivity Gaps :
- Compound 207 demonstrates potent antioxidant activity (EC₅₀ ~24.73 μM/L), while this compound’s biological roles remain unquantified. The dihydroxy groups in 207 likely contribute to its radical-scavenging capacity, a feature absent in this compound .
- Anisaldehyde, a co-metabolite in D. juniperina, shares a formyl group with this compound but exhibits antimicrobial effects due to its methoxybenzene structure .
Reactivity Profiles:
Research Implications and Limitations
Opportunities for Further Study
- Bioactivity Screening : this compound’s structural motifs (alkyne, thiophene) warrant evaluation for anticancer or antimicrobial activity, guided by analogs like anisaldehyde.
- Synthetic Optimization : Improved catalytic methods could enhance this compound’s synthesis yield, leveraging its reactive sites for functionalization.
Current Limitations
Figures/Tables
- Fig. 1A: this compound’s structure (thiophene + formyl/propynyl).
- Table 1: Summary of structural and functional comparisons.
Biological Activity
Introduction
Junipal, derived from the Juniperus genus, is known for its diverse biological activities, particularly attributed to its essential oils and phytochemical constituents. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, antifungal, and insecticidal properties. The findings are supported by data tables and case studies from various research sources.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. The antioxidant capacity of this compound has been evaluated using several methods, including DPPH and FRAP assays.
Table 1: Antioxidant Activity of this compound Extracts
| Sample Location | Total Phenolic Content (mg GAE/100 mL) | DPPH IC50 (mg/mL) | FRAP (mg M TE/100 g) |
|---|---|---|---|
| Serbia | 365.91 | 0.63 ± 0.09 | 29,500 |
| Albania | 205.45 | 1.84 ± 0.10 | 2,408.70 |
As shown in Table 1, this compound extracts from Serbia exhibited the highest total phenolic content and antioxidant activity compared to those from Albania . The DPPH assay results indicate that lower IC50 values correspond to higher antioxidant activity.
Antimicrobial Activity
The essential oils (EOs) derived from this compound have demonstrated significant antimicrobial properties against various pathogens.
Study Findings
A study assessed the antibacterial and antifungal activities of juniper berry oils against multiple microorganisms isolated from clinical samples. The results indicated that certain juniper oils exhibited potent antimicrobial effects, particularly against antibiotic-resistant strains .
Table 2: Antimicrobial Efficacy of Juniper Oil
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 20 |
Table 2 summarizes the inhibition zones for various pathogens treated with juniper oil, highlighting its effectiveness against both bacterial and fungal strains .
Antifungal Activity
This compound's essential oils have also been studied for their antifungal properties against plant pathogens.
Case Study: Inhibition of Fungal Growth
Research indicated that essential oils from different Juniperus species significantly inhibited the growth of fungal pathogens such as Fusarium spp. The most substantial inhibitory effects were observed with Juniperus sibirica and Juniperus pygmaea, which achieved inhibition rates of approximately 36.6% .
Table 3: Antifungal Activity of Juniper Essential Oils
| Species | Inhibition (%) against Fusarium spp. |
|---|---|
| J. sibirica | 36.6 |
| J. pygmaea | 34.5 |
| J. communis | 15 |
Table 3 presents the antifungal activity percentages for various juniper species against Fusarium, demonstrating significant differences in efficacy among species .
Insecticidal Activity
Insecticidal properties of this compound have been explored as potential biopesticides.
Study Overview
Essential oils extracted from this compound were tested for their insecticidal effects on pests like Rhopalosiphum padi and Sitobion avenae. The results indicated a notable knockdown effect within 72 hours post-application, suggesting that these oils could serve as effective natural insecticides .
Table 4: Insecticidal Efficacy of Juniper Essential Oils
| Pest Species | Knockdown Effect (%) after 72 hours |
|---|---|
| Rhopalosiphum padi | 78 |
| Sitobion avenae | 65 |
Table 4 outlines the knockdown effects observed in pest species treated with juniper essential oils, indicating their potential use in integrated pest management strategies .
Q & A
Q. How should researchers validate the purity of synthesized this compound samples?
-
Methodology : Combine HPLC (High-Performance Liquid Chromatography) with a C18 column and NMR spectroscopy. Compare retention times and spectral peaks against certified reference materials. Calculate purity using the formula:
Report deviations >2% as impurities and analyze via mass spectrometry .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported catalytic efficiency across studies?
-
Methodology : Perform meta-analysis of kinetic data (e.g., , ) from 10+ studies. Use sensitivity analysis to identify outliers and assess methodological variability (e.g., temperature, substrate concentration). Replicate conflicting experiments under standardized conditions, and apply Bland-Altman plots to quantify bias .
-
Example :
Study (s⁻¹) Temperature (°C) Substrate (mM) A 4.7 ± 0.3 25 10 B 3.1 ± 0.2 30 5
Q. How can computational modeling optimize this compound’s synthesis pathway for higher yield?
- Methodology : Apply density functional theory (DFT) to model reaction intermediates and transition states. Validate predictions with experimental Arrhenius plots. Use response surface methodology (RSM) to optimize parameters (e.g., temperature, catalyst loading). For example:
where = temperature, = catalyst concentration. Compare simulated vs. empirical yields .
Q. What interdisciplinary approaches enhance understanding of this compound’s bioactivity in neurological models?
- Methodology : Integrate electrophysiology (patch-clamp) with metabolomics (LC-MS) to correlate ion channel modulation and metabolite shifts. Use transgenic animal models to isolate target pathways. Apply Hill equations to quantify dose-response relationships. Share raw data via repositories like Zenodo to facilitate reproducibility .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., circular dichroism + X-ray crystallography) and consult domain-specific frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Ethical Compliance : Ensure all synthetic protocols adhere to Green Chemistry principles (e.g., atom economy, waste reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
